molecular formula C16H11F3N2OS B2864055 N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 306980-85-8

N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2864055
CAS No.: 306980-85-8
M. Wt: 336.33
InChI Key: WUFNGZLRNWEDMN-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes a cyano group, a methylsulfanyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the intermediate: The starting materials, such as 3-cyano-4-(methylsulfanyl)aniline and 3-(trifluoromethyl)benzoic acid, are reacted under specific conditions to form an intermediate compound.

    Coupling reaction: The intermediate is then subjected to a coupling reaction, often using reagents like coupling agents and catalysts, to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

    N-(3-Cyano-4-(methylsulfanyl)phenyl)-3-(trifluoromethyl)benzamide: This compound has a similar structure but lacks the carboxamide group.

    N-(3-Cyano-4-(methylsulfanyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c1-23-14-6-5-13(8-11(14)9-20)21-15(22)10-3-2-4-12(7-10)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFNGZLRNWEDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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